![molecular formula C11H20N2O3 B3269519 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid CAS No. 511552-46-8](/img/structure/B3269519.png)
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
Vue d'ensemble
Description
L’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE est un composé organique appartenant à la classe des acides gamma-aminés et de leurs dérivés. Ces composés se caractérisent par la présence d’un groupe amino lié à l’atome de carbone gamma. La formule moléculaire de l’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE est C₁₁H₂₀N₂O₃, et sa masse moléculaire est de 228,29 g/mol .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Les conditions de réaction nécessitent souvent l’utilisation de solvants tels que le dichlorométhane ou l’éthanol, et le processus peut être catalysé par des acides ou des bases pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de l’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
L’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d’acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés alcools.
Substitution : Formation d’amides substitués et d’autres dérivés.
Applications De Recherche Scientifique
L’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et ses interactions avec les cibles biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biochimiques. Les voies impliquées comprennent la modulation de l’activité enzymatique et la modification des processus de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
- ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}PENTANOÏQUE
- ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOÏQUE
- ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEPTANOÏQUE
Unicité
L’ACIDE 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOÏQUE est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son squelette d’acide gamma-aminé permet des interactions uniques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
IUPAC Name |
4-(cyclohexylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFRGGLURJIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511552-46-8 | |
| Record name | 4-(Cyclohexylcarbamoylamino)butanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


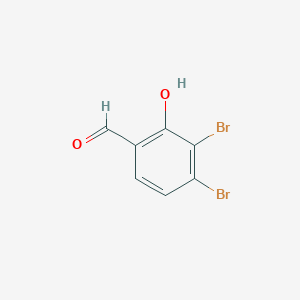
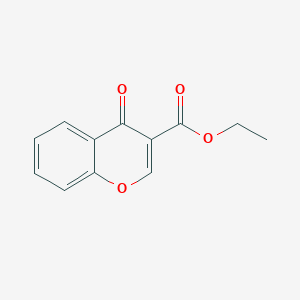

![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)
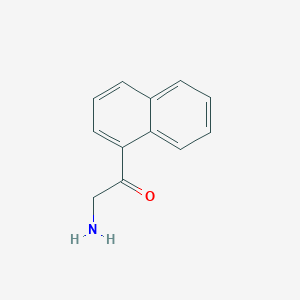
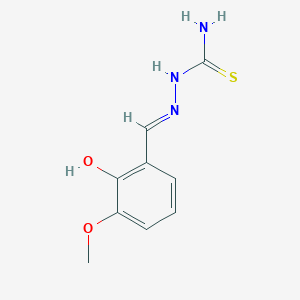
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
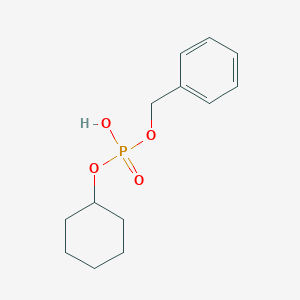



![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)
